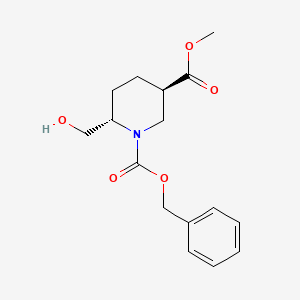
2-(Methylamino)-2-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-2-(2-(trifluoromethyl)phenyl)acetamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-(trifluoromethyl)benzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-2-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-2-(2-(trifluoromethyl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)-2-phenylacetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(Amino)-2-(2-(trifluoromethyl)phenyl)acetamide: Similar structure but without the methyl group on the amine, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 2-(Methylamino)-2-(2-(trifluoromethyl)phenyl)acetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics can make it a valuable compound for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H11F3N2O |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11F3N2O/c1-15-8(9(14)16)6-4-2-3-5-7(6)10(11,12)13/h2-5,8,15H,1H3,(H2,14,16) |
Clave InChI |
GRGDJLLKWJRZGA-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC=CC=C1C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)

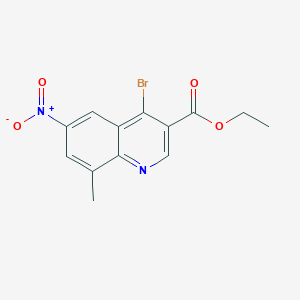

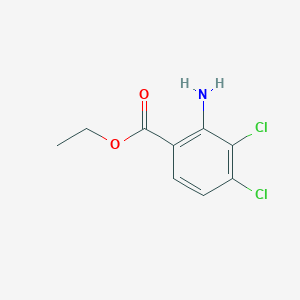
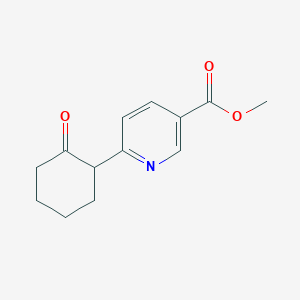
![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
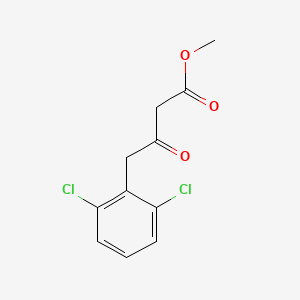
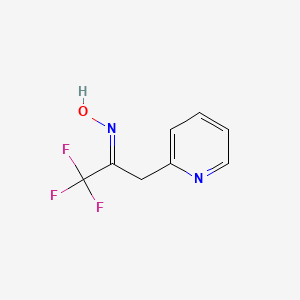
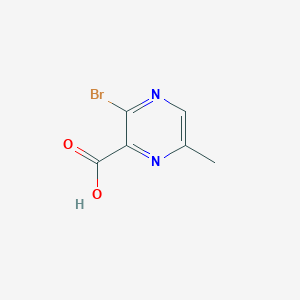

![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)

